molecular formula C7H12BF3KNO B13725889 Potassium trifluoro(3-oxo-3-(pyrrolidin-1-yl)propyl)borate

Potassium trifluoro(3-oxo-3-(pyrrolidin-1-yl)propyl)borate

Cat. No.: B13725889
M. Wt: 233.08 g/mol
InChI Key: XSADFKIABHSAIF-UHFFFAOYSA-N
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Description

Potassium trifluoro(3-oxo-3-(pyrrolidin-1-yl)propyl)borate is a chemical compound with the molecular formula C7H12BF3KNO. It is known for its unique structure, which includes a trifluoroborate group and a pyrrolidinyl moiety. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

The synthesis of potassium trifluoro(3-oxo-3-(pyrrolidin-1-yl)propyl)borate typically involves the reaction of a pyrrolidine derivative with a boron-containing reagent. One common method includes the use of potassium trifluoroborate salts in a reaction with a suitable pyrrolidine precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed at low temperatures to ensure the stability of the product .

Industrial production methods may involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for larger quantities. This includes maintaining the inert atmosphere and low temperatures, as well as using high-purity reagents to achieve consistent product quality .

Chemical Reactions Analysis

Potassium trifluoro(3-oxo-3-(pyrrolidin-1-yl)propyl)borate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The major products formed from these reactions vary but often include modified borate compounds with different functional groups .

Mechanism of Action

The mechanism by which potassium trifluoro(3-oxo-3-(pyrrolidin-1-yl)propyl)borate exerts its effects involves its ability to participate in various chemical reactions. The trifluoroborate group is particularly reactive, allowing the compound to act as a nucleophile or electrophile in different contexts. This reactivity is crucial for its role in Suzuki-Miyaura coupling reactions, where it facilitates the formation of carbon-carbon bonds by transferring the boron-containing group to a palladium catalyst .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H12BF3KNO

Molecular Weight

233.08 g/mol

IUPAC Name

potassium;trifluoro-(3-oxo-3-pyrrolidin-1-ylpropyl)boranuide

InChI

InChI=1S/C7H12BF3NO.K/c9-8(10,11)4-3-7(13)12-5-1-2-6-12;/h1-6H2;/q-1;+1

InChI Key

XSADFKIABHSAIF-UHFFFAOYSA-N

Canonical SMILES

[B-](CCC(=O)N1CCCC1)(F)(F)F.[K+]

Origin of Product

United States

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